Structural Elucidation of Methyl 3-O-benzyl-D-glucopyranoside
Structural Elucidation of Methyl 3-O-benzyl-D-glucopyranoside
Executive Summary
The precise structural characterization of Methyl 3-O-benzyl-D-glucopyranoside is a critical checkpoint in carbohydrate chemistry, particularly when this molecule serves as a scaffold for complex oligosaccharide synthesis or as a simplified model for lignin-carbohydrate complexes.
This guide moves beyond basic spectral assignment. It details a causality-driven elucidation strategy , focusing on distinguishing the 3-O-regioisomer from its 2-O, 4-O, or 6-O counterparts. We utilize a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and chemical logic to confirm the structure with absolute certainty.
Synthetic Context & Purity Assessment
Before initiating spectral analysis, understanding the synthetic origin informs the "impurity profile" we must screen for.
The Synthetic Routes (Origin of Isomers)
Two primary routes yield this target, each producing distinct byproducts:
-
Stannylene Acetal Method (Direct Regioselective Alkylation):
-
Mechanism:[1][2][3][4] Reaction of methyl
-D-glucopyranoside with dibutyltin oxide ( ) forms a five-membered stannylene acetal ring spanning O-2 and O-3. The O-3 position is activated due to the higher nucleophilicity of the equatorial oxygen in the tin complex. -
Key Impurity: Small amounts of 2-O-benzyl isomer.
-
-
Benzylidene Protection Strategy:
Primary Validation (HRMS)
-
Technique: ESI-TOF (Positive Mode).
-
Target Ion: Calculate for
.-
Exact Mass: 284.1260 Da.
-
Observed Adducts:
(307.1158) or (302.1604).
-
-
Pass Criteria: Mass error < 5 ppm.
NMR Spectroscopy: The Elucidation Core
Carbohydrate protons often overlap in the 3.5–4.0 ppm region. Therefore, 1D
Sample Preparation
-
Solvent: Methanol-
( ) is preferred over .-
Reasoning: The target has free hydroxyl groups at C-2, C-4, and C-6.
leads to broad peaks due to hydrogen bonding and poor solubility. obscures the hydroxyl protons (if exchangeable) and often overlaps with the HDO signal near key carbohydrate resonances.
-
-
Concentration: ~10 mg in 0.6 mL solvent.
1D NMR Assignment Logic
Proton (
H) NMR Features (500 MHz,
)
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| H-1 (Anomeric) | 4.70 – 4.75 | Doublet ( | Confirms |
| Ph-CH | 4.60 – 4.90 | AB System (2 doublets) | Characteristic large geminal coupling ( |
| OMe | ~3.40 | Singlet | Confirms methyl glycoside. |
| Aromatic Ring | 7.25 – 7.45 | Multiplet | Confirms presence of benzyl group. |
| H-3 | ~3.65 – 3.75 | Triplet (pseudo) | Critical: Often shifts slightly downfield, but difficult to assign solely by 1H. |
Carbon (
C) NMR Features (125 MHz,
)
The glycosylation shift (or alkylation shift) is the most reliable 1D indicator. Alkylation of a hydroxyl group typically deshields the attached carbon by +6 to +10 ppm .
| Carbon | Unsubstituted (Me-Glc) | Target (3-O-Bn) | Shift ( | Logic |
| C-1 | ~101.0 | ~101.0 | ~0 | Unaffected. |
| C-2 | ~73.0 | ~71.5 | -1.5 | |
| C-3 | ~75.0 | ~83.5 | +8.5 | Primary Proof of Regiochemistry. |
| C-4 | ~71.5 | ~70.5 | -1.0 | |
| C-6 | ~62.5 | ~62.5 | ~0 | Unaffected. |
| Bn-CH | N/A | ~74.0 | - | Characteristic benzylic methylene. |
Technical Insight: If the large downfield shift (~83 ppm) were observed at C-2 or C-4 instead, it would indicate the incorrect regioisomer.
2D NMR: The "Smoking Gun"
To satisfy the Self-Validating requirement, we must connect the Benzyl group explicitly to Carbon 3.
The HMBC Workflow
Heteronuclear Multiple Bond Correlation (HMBC) detects 2-3 bond couplings.[5]
-
Entry Point: Identify the Benzyl
protons ( ) at ~4.8 ppm. -
Target Correlation: Look for a cross-peak between
and a sugar ring carbon. -
Validation:
-
The
protons will show a strong correlation to the quaternary aromatic carbon (ipso-C). -
Crucially ,
must show a correlation to C-3 (at ~83.5 ppm). -
If
correlates to a carbon at ~71 ppm (C-2) or ~70 ppm (C-4), the structure is incorrect.
-
COSY & HSQC Mapping
-
COSY (Correlation Spectroscopy): Walk the proton spin system: H1
H2 H3 H4 H5 H6. This confirms the assignment of H-3 before checking HMBC. -
HSQC (Heteronuclear Single Quantum Coherence): Links the assigned H-3 proton directly to the C-3 carbon, confirming that the carbon at 83.5 ppm indeed carries the H-3 proton.
Visualization of Elucidation Logic
Diagram 1: The Structural Confirmation Workflow
This flowchart illustrates the decision-making process for confirming the 3-O-benzyl regiochemistry.
Caption: Logical workflow for validating the regiochemistry of benzyl ether derivatives.
Diagram 2: HMBC Connectivity Map
Visualizing the specific heteronuclear correlations that prove the structure.[5]
Caption: The critical HMBC correlation (Red Arrow) linking the Benzyl protons to the Glucose C-3 position.
Experimental Protocol (Standardized)
Materials
-
Analyte: Methyl 3-O-benzyl-D-glucopyranoside (synthesized via
method). -
Solvent: Methanol-
(99.8% D). -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (
3.31, 49.0 for MeOD).
Step-by-Step Characterization
-
Dissolution: Dissolve 15 mg of sample in 0.6 mL
. Ensure complete homogeneity; filter if cloudy (remove inorganic salts from synthesis). -
Acquisition (1H): Acquire 16 scans. Verify the anomeric doublet at ~4.7 ppm (
Hz). If Hz, you have the -anomer. -
Acquisition (13C): Acquire 1024 scans (broadband decoupled). Look for the diagnostic signal at >80 ppm.
-
Acquisition (COSY): 256 increments. Trace the ring from H-1 to H-6.
-
Acquisition (HMBC): Optimize for long-range coupling (
Hz). Focus on the 4.8 ppm (proton) to 83 ppm (carbon) cross-peak.
References
-
Synthesis & Regioselectivity (Tin Method): David, S., Thieffry, A., & Veyrières, A. (1981). A mild family of reagents for the regioselective acylation and alkylation of glycosides and diols: The dialkylstannylene derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1796-1801.
-
Bredenkamp, M. W., et al. (1990).
-D-glucopyranoside. Synthetic Communications, 20(15), 2235-2249. -
General Carbohydrate NMR Shifts: Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and JH,H coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.
-
HMBC Methodology for Carbohydrates: Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
